C-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-C-furan-2-yl-methylamine hydrochloride
Overview
Description
The compound “(2,3-Dihydro-benzo[1,4]dioxin-6-yl)hydrazine” has a molecular weight of 166.18 and is a pale yellow crystalline powder . It has a melting point of 153-158°C and should be stored at 0-8°C .
Synthesis Analysis
In a study, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . This was further substituted at N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .
Molecular Structure Analysis
The molecular structure of a related compound was optimized using the density functional theory (DFT) method with B3LYP/6-311 G (d, p) basis set .
Chemical Reactions Analysis
Natural bonding orbital (NBO) analysis was used to determine the electron densities of donor (i) and acceptor (j) bonds as well as the hyperconjugative interaction energy (E (2)) .
Mechanism of Action
Target of Action
Related compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes , it may impact the cholinergic signaling pathway and the arachidonic acid metabolism pathway, respectively. These pathways are involved in various physiological processes, including nerve signal transmission and inflammation.
Result of Action
Based on its potential inhibitory effects on cholinesterases and lipoxygenase enzymes , it may lead to alterations in nerve signal transmission and inflammatory responses.
Safety and Hazards
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl(furan-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3.ClH/c14-13(11-2-1-5-15-11)9-3-4-10-12(8-9)17-7-6-16-10;/h1-5,8,13H,6-7,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZSLLKJISQCBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(C3=CC=CO3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185300-02-0 | |
Record name | 1,4-Benzodioxin-6-methanamine, α-2-furanyl-2,3-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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